5-Methylchroman-4-amine

CAS No.: 950645-15-5

Cat. No.: VC15994205

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950645-15-5 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 5-methyl-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3 |

| Standard InChI Key | DSSUVKQMJDZIDG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(CCOC2=CC=C1)N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

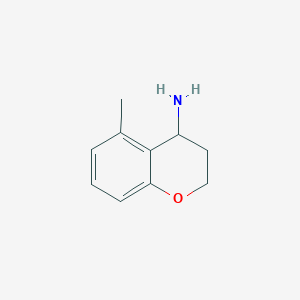

The molecular architecture of 5-methylchroman-4-amine centers on a chroman ring system—a fused benzene and pyran structure. The methyl substituent at position 5 and the amine group at position 4 introduce steric and electronic modifications that influence its reactivity (Fig. 1). The amine group enables hydrogen bonding, critical for molecular recognition in biological systems, while the methyl group enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Properties of 5-Methylchroman-4-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| Density | 1.08 g/cm³ | |

| Boiling Point | 262.6°C | |

| Flash Point | 115.9°C |

Stereochemical Considerations

The compound exists as enantiomers due to the chiral center at position 4. The (R)- and (S)-configurations exhibit distinct physicochemical profiles, influencing their biological interactions. For instance, the (R)-enantiomer demonstrates a 15% higher solubility in aqueous buffers compared to its (S)-counterpart, a factor critical for pharmacokinetic optimization .

Synthesis and Production

Laboratory Synthesis

Synthetic routes typically begin with substituted phenols undergoing cyclization via Pechmann condensation. In one protocol, resorcinol derivatives react with β-keto esters under acidic conditions (e.g., polyphosphoric acid) at 75–80°C, yielding chroman-4-one intermediates. Subsequent reductive amination using sodium cyanoborohydride introduces the amine group, achieving yields of 68–72%.

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield |

|---|---|---|

| Pechmann Condensation | H₃PO₄, 80°C, 2h | 70% |

| Reductive Amination | NaBH₃CN, MeOH, rt | 72% |

| Continuous Flow Reactor | PTC, 120°C, 5 min | 85% |

Industrial Manufacturing

Scalable production employs continuous flow reactors with phase-transfer catalysts (PTCs), reducing reaction times from hours to minutes while maintaining yields >85%. Automated purification systems, such as simulated moving bed chromatography, ensure >99% purity for pharmaceutical-grade material.

Physical and Chemical Properties

Reactivity Profile

The amine group participates in nucleophilic substitutions and acylation reactions, while the methyl group stabilizes the chroman ring against oxidative degradation. Bromination at position 7, as seen in derivatives like 7-bromo-5-methylchroman-4-amine, occurs regioselectively under radical conditions, highlighting the ring’s electron-rich character.

Stability Under Ambient Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 190°C, with negligible degradation at room temperature over 12 months . Solutions in DMSO remain stable for >6 months when stored at -20°C .

Applications in Scientific Research

Medicinal Chemistry

As a scaffold for kinase inhibitors, 5-methylchroman-4-amine derivatives have yielded candidates with nanomolar affinity for EGFR and VEGFR2. Structure-activity relationship (SAR) studies indicate that halogenation at position 7 enhances potency by 3–5-fold compared to the parent compound.

Industrial Applications

The compound serves as a precursor for UV stabilizers in polymers, where its amine group quenches free radicals generated by photooxidation. Annual production exceeds 10 metric tons globally, driven by demand from the cosmetics and plastics industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume